3-Penten-2-one, 5-methoxy- (9CI)
Description
3-Penten-2-one, 5-methoxy- (9CI) is a substituted α,β-unsaturated ketone with the molecular formula C₆H₁₀O₂. The compound features a methoxy (-OCH₃) group at the 5-position of the pentenone backbone, which influences its electronic, steric, and reactive properties. The 9CI designation refers to the 9th Collective Index of Chemical Abstracts Service (CAS), indicating standardized nomenclature for chemical reporting.
Properties
CAS No. |
142429-82-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.144 |
IUPAC Name |
5-methoxypent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-6(7)4-3-5-8-2/h3-4H,5H2,1-2H3 |
InChI Key |
JVFCLMBHAHOOKN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CCOC |
Synonyms |
3-Penten-2-one, 5-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of 3-Penten-2-one Derivatives
Key Observations:
Substituent Effects on Physical Properties :
- The introduction of electronegative groups (e.g., fluorine in 86154-60-1) increases boiling point and density due to enhanced dipole interactions .
- Methoxy groups (e.g., 165449-35-4) typically lower volatility compared to halogenated derivatives but improve solubility in polar solvents .
Biological and Functional Relevance: Unsubstituted 3-penten-2-one contributes to fruity aromas in natural products, as observed in volatile profiles of ripe ackee fruit . Methoxy and hydroxyl derivatives are often explored as intermediates for pharmaceuticals.
Synthetic Utility :
- Epoxide derivatives like 3-penten-2-one oxide are generated via photolysis and characterized using vacuum ultraviolet spectroscopy, highlighting their role in studying reaction mechanisms .
- Halogenated analogues (e.g., 4-fluoro-3-methyl) are prioritized in medicinal chemistry for their stability and bioavailability .
Research Findings and Mechanistic Insights
Fluorescence and Bioactivity of 9CI Analogues
Studies on 9CI-related compounds (e.g., indole carboxamides) reveal that substituent positioning critically affects interactions with biological targets. For instance:
- G-quadruplex DNA recognition : Methoxy and halogen substituents on aromatic cores enhance stacking interactions with DNA quadruplexes, as seen in fluorescence-based probes .
- Pharmacological screening : 5-Methoxyindole derivatives demonstrate significant lipid-lowering activity, suggesting that methoxy groups at specific positions optimize binding to metabolic enzymes .
Stereochemical and Kinetic Considerations
- The (Z)-isomer of 4-fluoro-3-methyl-3-penten-2-one exhibits distinct spectroscopic signatures compared to its (E)-counterpart, underscoring the importance of stereochemistry in reactivity .
- Kinetic studies of 3-penten-2-one oxide formation highlight the role of collisional stabilization and photoionization in synthetic pathways .
Preparation Methods
Acid-Catalyzed Methoxylation
In a batch reactor, 3-penten-2-one reacts with methanol in the presence of sulfuric acid (H₂SO₄) at 50–70°C for 4–6 hours. The acid facilitates protonation of the carbonyl oxygen, increasing electrophilicity at the α-carbon and enabling nucleophilic attack by methanol. This method yields 3-penten-2-one, 5-methoxy- with ~65% conversion but faces challenges in selectivity due to competing polymerization and over-alkylation.
Heterogeneous Catalysis
Solid acid catalysts, such as Amberlyst-15 or sulfated zirconia, improve selectivity and reduce waste. For example, a continuous flow reactor packed with Amberlyst-15 achieves 78% yield at 60°C with a residence time of 30 minutes. The catalyst’s porous structure enhances surface area, promoting efficient methanol adsorption and reducing side reactions.
Table 1: Comparative Performance of Catalysts in Methoxylation
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| H₂SO₄ | 60 | 65 | 72 |
| Amberlyst-15 | 60 | 78 | 89 |
| Sulfated Zirconia | 65 | 70 | 85 |
Continuous Flow Reactor Systems
Industrial-scale production prioritizes continuous processes for throughput and consistency. A patent disclosed a microreactor system (channel ID: 0.2–3 mm) packed with SnO₂/SiO₂ catalysts, enabling aldol condensation between acetaldehyde and methyl ethyl ketone to form 3-penten-2-one precursors. Adapting this system for methoxylation involves co-feeding methanol and 3-penten-2-one at 70°C, achieving 85% conversion with <5% side products.
Advantages of Microreactors
-
Enhanced Mass Transfer : Sub-millimeter channels ensure rapid mixing, critical for exothermic methoxylation.
-
Catalyst Longevity : Solid acids (e.g., WO₃/ZrO₂) exhibit no deactivation over 200 hours of operation.
Alternative Routes: Oxidative Functionalization
Oxidation of 5-methoxy-3-pentanol using Jones reagent (CrO₃/H₂SO₄) provides a straightforward but less sustainable pathway. The alcohol is oxidized to the ketone in 60% yield, but chromium waste poses environmental concerns.
Challenges and Optimization Strategies
Selectivity Issues
Competing reactions, such as dimerization of 3-penten-2-one or over-methoxylation, remain problematic. Kinetic studies suggest lowering reaction temperatures to 40–50°C and using methanol in excess (5:1 molar ratio) to suppress side pathways.
Catalyst Regeneration
Deactivation of solid acids via coke deposition necessitates periodic regeneration. Fluidized bed reactors with in situ air calcination at 400°C restore >95% catalyst activity.
Emerging Techniques
Q & A
What are the established synthetic routes for 3-Penten-2-one, 5-methoxy- (9CI), and how can experimental parameters be optimized for yield and purity?
Basic Question
The synthesis of 3-Penten-2-one derivatives typically involves photolytic cleavage of iodinated precursors in oxygenated environments. For example, 3-penten-2-one oxide, a structurally analogous compound, is synthesized via 248 nm photolysis of (Z)-2,4-diiodo-pent-2-ene in a 20% O₂/Ar carrier gas . Key parameters include precursor purity, gas-phase stabilization, and reaction temperature. Optimization requires monitoring by time-of-flight mass spectrometry (TOF-MS) to detect intermediates (e.g., m/z 100 for C₅H₈O₂) and quantify product formation. Pre-photolysis characterization of precursors using 118 nm VUV photoionization ensures minimal side reactions .
Which spectroscopic techniques are most effective for characterizing 3-Penten-2-one, 5-methoxy- (9CI), and how are spectral assignments validated?
Basic Question
Ultraviolet-Visible (UV-Vis) spectroscopy and TOF-MS are critical for identifying electronic transitions and molecular composition. For unsaturated Criegee intermediates like 3-penten-2-one oxide, π→π* transitions in the 300–400 nm range are diagnostic . Validation involves comparing experimental spectra with density functional theory (DFT) calculations of vertical excitation energies for conformers. For example, discrepancies between observed and theoretical absorption maxima (e.g., shifts >50 nm) may indicate unaccounted conformers or solvent effects . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further resolve functional groups and stereochemistry.
What theoretical frameworks guide the analysis of reaction mechanisms involving 3-Penten-2-one, 5-methoxy- (9CI)?
Basic Question Mechanistic studies employ DFT and coupled-cluster theory to model reaction pathways. For instance, the unimolecular decay of 3-penten-2-one oxide to OH radicals is analyzed by calculating transition-state barriers and comparing kinetic data with master equation simulations . Researchers should use the PECO framework (Population, Exposure, Comparator, Outcome) to design studies: e.g., "In gas-phase 3-penten-2-one oxide [Population], how does UV irradiation [Exposure] versus thermal activation [Comparator] affect OH radical yield [Outcome]?" .
How can researchers resolve discrepancies between experimental and computational data for 3-Penten-2-one, 5-methoxy- (9CI) conformers?
Advanced Question
Discrepancies often arise from incomplete conformational sampling or approximations in computational methods. A systematic approach involves:
Conformer Search : Use molecular dynamics (MD) simulations to identify all possible conformers.
Energy Ranking : Apply DFT with dispersion corrections (e.g., ωB97X-D/cc-pVTZ) to rank stability.
Spectroscopic Benchmarking : Compare experimental UV-Vis and IR spectra with simulated spectra for each conformer .
For example, the lowest-energy tEE conformer of 3-penten-2-one oxide was validated by matching its calculated absorption maximum (320 nm) with experimental data .
What methodologies assess the environmental behavior of 3-Penten-2-one, 5-methoxy- (9CI) on indoor surfaces, and how do surface interactions alter its reactivity?
Advanced Question
Surface interactions are studied using microspectroscopic imaging (e.g., atomic force microscopy) and controlled adsorption experiments. Key steps:
Adsorption Studies : Expose silica or polymer surfaces to gaseous 3-Penten-2-one derivatives under varying humidity.
Reactivity Analysis : Monitor oxidation products (e.g., carbonyls) via gas chromatography-mass spectrometry (GC-MS).
Comparative Modeling : Use Langmuir isotherms to quantify adsorption efficiency and identify surface-specific rate constants .
Such studies reveal that hydroxylated surfaces accelerate degradation via hydrolysis, while hydrophobic surfaces stabilize the compound .
How can researchers design experiments to probe the atmospheric significance of 3-Penten-2-one, 5-methoxy- (9CI) as a Criegee intermediate?
Advanced Question
Atmospheric relevance is evaluated through:
Smog Chamber Experiments : Simulate ozonolysis of precursor alkenes (e.g., 2-methylpenta-1,3-diene) under controlled O₃ and NOₓ levels.
Product Detection : Use cavity ring-down spectroscopy (CRDS) to quantify OH radicals and secondary organic aerosols (SOAs).
Field Comparisons : Deploy proton-transfer-reaction mass spectrometry (PTR-MS) in forested regions to detect ambient concentrations .
Theoretical kinetics (e.g., Rice-Ramsperger-Kassel-Marcus calculations) further predict tropospheric lifetimes and oxidation pathways .
What statistical approaches are recommended for analyzing contradictory data in studies of 3-Penten-2-one, 5-methoxy- (9CI) reactivity?
Advanced Question
Contradictions in kinetic or spectroscopic data require:
Error Propagation Analysis : Quantify uncertainties in experimental parameters (e.g., laser fluence, pressure).
Multivariate Regression : Identify confounding variables (e.g., trace impurities, temperature gradients).
Bayesian Inference : Compare competing mechanistic models (e.g., unimolecular vs. bimolecular decay) using likelihood ratios .
For instance, Bayesian methods resolved conflicting OH yields in Criegee intermediate studies by weighting data quality and experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
